molecular formula C12H17NO4S B8353024 Ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate CAS No. 1197023-27-0

Ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate

Cat. No. B8353024
Key on ui cas rn: 1197023-27-0
M. Wt: 271.33 g/mol
InChI Key: BNGXXEQPKUFWFG-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

A solution of NaOH (1.769 g, 44.23 mmol) in water (20.0 mL) was added to a stirred solution of ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate (2.4 g, 8.85 mmol) in a mixture of THF (20 mL) and MeOH (10.0 mL), and the reaction stirred for 72 h. Acidified with 2M HCl (10 mL) and evaporated in vacuo to afford crude 2-(hydroxymethyl)thiazole-4-carboxylic acid as a white solid. Purified by reverse phase chromatography with MeCN/aqTFA as eluent to afford the sub-title compound as a white solid. Yield: 1.4 g
Name
Quantity
1.769 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:9][CH2:10][C:11]1[S:12][CH:13]=[C:14]([C:16]([O:18]CC)=[O:17])[N:15]=1)(=O)C(C)(C)C>O.C1COCC1.CO>[OH:9][CH2:10][C:11]1[S:12][CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.769 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCC=1SC=C(N1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acidified with 2M HCl (10 mL) and evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude 2-(hydroxymethyl)thiazole-4-carboxylic acid as a white solid
CUSTOM
Type
CUSTOM
Details
Purified by reverse phase chromatography with MeCN/aqTFA as eluent

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
OCC=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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